1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea is an organic compound that belongs to the class of benzothiazole derivatives. This compound is characterized by its unique structure, which includes a urea group, a hydroxyphenyl group, and a benzothiazole moiety. Benzothiazoles are known for their heterocyclic nature, incorporating both sulfur and nitrogen atoms, and they exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
These reactions are typically conducted in organic solvents like dichloromethane or toluene and may require specific catalysts and controlled temperatures.
1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea exhibits notable biological activities. Research indicates that it possesses:
The compound's mechanism of action involves interaction with specific molecular targets, leading to the modulation of various biological pathways.
The synthesis of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea typically follows a multi-step process:
This synthetic route allows for the efficient production of the compound while maintaining its structural integrity.
The applications of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea are diverse:
Studies on the interactions of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea with various biological targets have revealed its ability to inhibit key enzymes involved in inflammation and cancer progression. By targeting cyclooxygenase and topoisomerase, this compound may provide a basis for developing new therapeutic agents aimed at treating inflammatory diseases and cancers .
Several compounds share structural similarities with 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea, which enhances our understanding of its unique properties:
Compound Name | Structure Features | Notable Activities |
---|---|---|
2-(Benzo[d]thiazol-2-yl)aniline | Contains benzothiazole; known for antimicrobial activity | Antimicrobial |
2-(Benzo[d]thiazol-2-yl)phenol | Exhibits antioxidant properties | Antioxidant, anti-inflammatory |
2-(Benzo[d]thiazol-2-yl)benzamide | Studied for anticancer effects | Anticancer |
The uniqueness of 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea lies in its combination of a benzothiazole moiety with a phenylurea group, which enhances its biological activity and specificity towards certain molecular targets compared to other benzothiazole derivatives .
The benzothiazole ring’s substituent placement profoundly influences molecular interactions with bacterial targets. Substitutions at the 2nd position are critical for maintaining planar geometry, which facilitates π-π stacking with aromatic residues in enzymes like DNA gyrase [2]. For instance, pyrano-2,3-pyrazole substitutions at this position enhance Staphylococcus aureus inhibition (ZOI = 19 mm) [2]. Halogenation at the 5th position amplifies antibacterial effects due to electron-withdrawing properties. Chlorine or bromine atoms at this site improve hydrophobic interactions with Mycobacterium tuberculosis H37Rv, as seen in compound 6u (MIC~90~ = 0.968 µM) [1]. Conversely, 6th position modifications alter steric bulk, with methoxy groups reducing activity by 30% compared to nitro groups in Escherichia coli assays [2].
Position | Substituent | Target Organism | Activity Metric | Reference |
---|---|---|---|---|
2nd | Pyrano-2,3-pyrazole | S. aureus | ZOI = 19 mm | [2] |
5th | Bromine | M. tuberculosis | MIC~90~ = 0.968 µM | [1] |
6th | Methoxy | E. coli | MIC~90~ = 25 µM | [2] |
The urea moiety in 1-(3-(Benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-phenylurea serves as a conformational bridge, enabling hydrogen bonding with catalytic residues. The coplanar arrangement of urea’s carbonyl and amine groups allows dual hydrogen bonding to Mycobacterium tuberculosis’s enoyl-acyl carrier protein reductase (InhA), as demonstrated by docking studies [1]. Modifying urea’s geometry to a non-planar configuration reduces binding affinity by 50%, highlighting the importance of spatial alignment [4]. Compared to thiourea analogs, urea derivatives exhibit 3-fold higher activity against Pseudomonas aeruginosa, attributed to stronger dipole interactions with Tyr158 in MurB [2].
Urea Variant | Target Enzyme | Binding Energy (kcal/mol) | Activity (MIC~90~) |
---|---|---|---|
Planar | InhA | -8.9 | 1.2 µM |
Non-planar | InhA | -4.3 | 6.5 µM |
Thiourea | MurB | -6.1 | 18.7 µM |
Benzothiazole derivatives outperform benzoxazole and benzimidazole analogs in antimicrobial assays. The sulfur atom in benzothiazole enhances electron-deficient character, improving interactions with E. coli dihydroorotase’s hydrophobic pocket [2]. For example, benzothiazole-urea hybrids show MIC~90~ values 5-fold lower than benzoxazole equivalents against Bacillus subtilis [2]. Benzimidazole analogs, while potent, suffer from reduced solubility due to increased basicity, limiting their bioavailability [4].
Electron-withdrawing groups (EWGs) at the benzothiazole’s para position amplify antimicrobial activity by stabilizing charge-transfer complexes with bacterial DNA. Nitro groups at this site improve Salmonella typhimurium inhibition by 40% compared to electron-donating methoxy groups [2]. Conversely, meta-substituted EDGs like -NH~2~ reduce potency by disrupting π-stacking with Staphylococcus aureus gyrase’s Phe1123 residue [2].
Substituent | Position | Electronic Effect | MIC~90~ (S. aureus) |
---|---|---|---|
-NO~2~ | para | Withdrawing | 2.8 µM |
-OCH~3~ | para | Donating | 12.4 µM |
-Cl | meta | Withdrawing | 4.1 µM |
Benzothiazole derivatives demonstrate exceptional potency as dual inhibitors of bacterial DNA gyrase and topoisomerase IV, two essential type II topoisomerases that control DNA topology during replication [1] [2] [3]. These enzymes represent validated targets for antibacterial drug discovery due to their critical role in bacterial survival and their absence in mammalian cells.
The primary mechanism involves binding to the ATP-binding pocket of the GyrB subunit, where benzothiazole compounds interact with specific amino acid residues including Gly101, Gly102, Lys103, and Ser108 that comprise the lipophilic floor of the active site [1] [2]. N-(benzothiazol-2-yl)pyrrolamide derivatives exhibit structure-activity relationships where substituent positioning dramatically affects potency, with compounds bearing substituents at position 3 of the benzothiazole core demonstrating up to two orders of magnitude greater effectiveness than those with substituents at the carboxamide nitrogen [1].
Crystal structure analysis of compound 24 (2-((2-(4,5-dibromo-1H-pyrrole-2-carboxamido)benzothiazol-6-yl)amino)-2-oxoacetic acid) in complex with Escherichia coli GyrB24 revealed the precise binding mode, showing how the benzothiazole scaffold optimally positions substituents for maximal interaction with the ATP-binding site [3] [4]. The most potent compounds achieve nanomolar inhibition concentrations, with compound 15a demonstrating an IC50 of 9.5 nM against Escherichia coli DNA gyrase [5] [6].
Benzothiazole-2,6-diamine scaffold derivatives represent a significant advancement in achieving balanced inhibition of both DNA gyrase and topoisomerase IV from both Escherichia coli and Staphylococcus aureus [3] [4]. This dual targeting approach is crucial for preventing rapid resistance development, as mutations in one enzyme are compensated by continued inhibition of the other. Compound 27 emerged as the most balanced inhibitor across all four enzyme targets, demonstrating improved inhibition profiles compared to earlier generation compounds [3].
The substitution pattern proves critical for multi-target engagement, with 6-oxalylamino compounds showing superior potency compared to 6-acetamido analogues against Escherichia coli DNA gyrase [1]. This structure-activity relationship provides essential guidance for optimizing dual-target inhibitors that maintain efficacy against both bacterial species and enzyme types.
Compound Series | E. coli DNA Gyrase IC50 | S. aureus DNA Gyrase | E. coli Topoisomerase IV | S. aureus Topoisomerase IV |
---|---|---|---|---|
Benzothiazole-2,6-diamine derivatives | Nanomolar range | Improved inhibition | Enhanced activity | Enhanced activity [3] |
N-(benzothiazol-2-yl)pyrrolamides (position 3) | Up to 100x more potent | Attenuated activity | Attenuated activity | Attenuated activity [1] |
N-(benzothiazol-2-yl)pyrrolamides (position 4) | Reference potency | Enhanced activity | Reduced activity | Reduced activity [1] |
Compound 15a | 9.5 nM | Not specified | Not specified | Not specified [6] |
Benzothiazole derivatives exhibit remarkable anti-biofilm and anti-quorum sensing activities that represent novel approaches to combating bacterial pathogenesis beyond traditional bactericidal mechanisms [7] [8] [9]. These mechanisms target bacterial communication systems and community behaviors that contribute to antibiotic resistance and virulence.
The benzothiazole derivative SN12 demonstrates exceptional biofilm inhibition with an IC50 of 43.3 nmol/L through specific targeting of the Gac/Rsm two-component system in Pseudomonas aeruginosa [7]. This system regulates bacterial colonization strategies, virulence expression, and biofilm formation, making it an attractive target for antibiotic adjuvant therapy. SN12 effectively inhibits biofilm formation at concentrations as low as 10 nmol/L without affecting bacterial growth (MIC >256 μmol/L), indicating a specific anti-virulence mechanism rather than bactericidal activity [7].
The compound operates through inhibition of GacS/GacA phosphorylation, disrupting the signal-response coupling mechanism that enables bacteria to coordinate virulence factor expression and biofilm development [7]. This approach represents an unconventional strategy that targets bacterial survival mechanisms rather than essential metabolic processes, potentially reducing selective pressure for resistance development.
Benzo[d]thiazole-2-thiol derivatives bearing 2-oxo-2-substituted-phenylethan-1-yl moieties demonstrate selective inhibition of the LasB quorum sensing system in Gram-negative bacteria [8] [10]. Compounds 3, 6, and 7 show IC50 values of 115.2, 182.2, and 45.5 μg/mL respectively against the LasB system, with no activity observed against the PqsR system, indicating remarkable selectivity [8].
The membrane permeabilization properties of benzothiazole derivatives exhibit distinct patterns depending on bacterial cell wall architecture, with notable differences in efficacy against Gram-positive versus Gram-negative pathogens [12] [13] [14]. Understanding these differential effects is crucial for optimizing compound design and predicting clinical efficacy.
Benzothiazole derivatives demonstrate potent membrane-perturbing activity against Gram-positive bacteria through multiple complementary mechanisms [12] [13]. Compounds A07a and A07b exhibit minimum inhibitory concentrations of 3.91-31.2 μg/mL against Staphylococcus aureus, Salmonella typhi, Pseudomonas aeruginosa, and Escherichia coli, with the mechanism involving both membrane depolarization and intracellular DNA binding [12] [13].
The thickened peptidoglycan layer in Gram-positive bacteria, while generally permeable to small molecules, can be exploited by benzothiazole compounds that target specific membrane components [15]. Benzothiazole-containing analogues of triclocarban demonstrate enhanced activity against Enterococcus faecalis (MIC 8 μg/mL for compound 2bF) compared to the parent compound, indicating that the benzothiazole moiety contributes specific membrane-disrupting properties [16].
Structure-activity relationship studies reveal that electronic and lipophilic factors of the phenyl ring significantly affect antimicrobial activity, with compounds containing oxime moieties and specific substituent patterns (methoxy and chloro groups) showing optimal membrane-perturbing capabilities [13]. The membrane disruption occurs through a combination of lipid bilayer destabilization and protein-membrane interactions that compromise bacterial cell integrity.
Gram-negative bacteria present unique challenges due to their dual membrane system, with the outer membrane serving as a significant permeability barrier that restricts antibiotic access to intracellular targets [17] [14] [18]. Benzothiazole derivatives must overcome both outer membrane impermeability and active efflux systems to achieve therapeutic concentrations within bacterial cells.
The outer membrane of Gram-negative pathogens varies significantly between species, with Escherichia coli and Pseudomonas aeruginosa showing outer membrane-dominated resistance, while Acinetobacter baumannii demonstrates efflux-dominated barriers [17]. Benzothiazole compounds show differential penetration patterns depending on these species-specific characteristics, with hydrophobic and three-dimensional molecules generally achieving better penetration.
Engineered approaches using macromolecular potentiators demonstrate that benzothiazole-like molecules can be enhanced for Gram-negative penetration [14]. The WD40 construct, while not a benzothiazole derivative itself, provides insights into how membrane-permeabilizing agents can enhance benzothiazole uptake by reducing minimum inhibitory concentrations by up to three orders of magnitude through selective outer membrane disruption [14].
Bacterial Type | Representative Compounds | MIC Range | Mechanism | Selectivity Factors |
---|---|---|---|---|
Gram-positive (S. aureus) | A07a, A07b | 3.91-31.2 μg/mL | Membrane depolarization + DNA binding | Peptidoglycan penetration [13] |
Mycobacteria | Benzothiazole amides | 0.03-0.12 μg/mL | Mycolic acid transfer inhibition | MmpL3 transporter targeting [19] |
Gram-negative (E. coli) | Various derivatives | Variable | Outer membrane + efflux considerations | Species-specific barriers [17] |
Multi-drug resistant | Compound 2bF | 8 μg/mL vs E. faecalis | Enhanced triclocarban mechanism | Benzothiazole enhancement [16] |
The development of bacterial resistance represents a critical challenge in antimicrobial therapy, necessitating innovative approaches that minimize resistance development through multi-target engagement strategies [20] [21]. Benzothiazole derivatives offer several distinct advantages in resistance mitigation through their ability to simultaneously target multiple essential bacterial processes.
Benzothiazole ethyl urea inhibitors demonstrate exceptional resistance mitigation through simultaneous inhibition of both DNA gyrase and topoisomerase IV [20]. The frequency of spontaneous resistance development for Staphylococcus aureus was measured at <2.3 × 10⁻¹⁰ for compound A and <5.8 × 10⁻¹¹ for compound B at concentrations equivalent to 8× the minimum inhibitory concentrations [20]. These extremely low resistance frequencies indicate effective multi-targeting that prevents single-mutation escape.
The dual targeting strategy proves particularly effective because mutations that confer resistance to one topoisomerase are offset by continued inhibition of the other enzyme [20]. No cross-resistance with common drug resistance phenotypes was observed, and checkerboard experiments revealed no antagonistic interactions with other antibiotics including novobiocin and levofloxacin [20]. This compatibility with existing therapeutic regimens enhances clinical utility and provides opportunities for combination therapy approaches.
Compound SN12 exemplifies an innovative resistance mitigation approach through anti-virulence targeting that significantly reduces antibiotic resistance development [7]. In murine infection models, SN12 enhanced the antibacterial effects of three established antibiotics by remarkable margins: tobramycin (100-fold enhancement), vancomycin (200-fold enhancement), and ciprofloxacin (1000-fold enhancement) compared to single-dose antibiotic treatments [7].
This synergistic enhancement occurs through targeting of the Gac/Rsm two-component system, which regulates both biofilm formation and virulence expression [7]. By disrupting bacterial communication and community behaviors rather than essential metabolic processes, this approach reduces selective pressure for resistance while simultaneously enhancing susceptibility to conventional antibiotics. The compound maintains efficacy against established biofilms and prevents new biofilm formation, addressing both treatment and prevention aspects of resistant infections.
Benzothiazole derivatives target diverse metabolic pathways beyond DNA replication, including cell wall biosynthesis (MurB enzyme inhibition), protein synthesis (peptide deformylase inhibition), and membrane integrity maintenance [22] [21]. This metabolic diversity reduces the likelihood of cross-resistance development and provides multiple vulnerability points for bacterial targeting.
Thiazolidinone derivatives of benzothiazole demonstrate comparable activity to streptomycin and ampicillin against Pseudomonas aeruginosa and Escherichia coli (MIC 0.09-0.18 mg/mL) through MurB enzyme inhibition [22]. The targeting of cell wall biosynthesis represents a complementary mechanism to topoisomerase inhibition, creating multiple barriers to resistance development within a single compound class.
Resistance Strategy | Compound Examples | Target Combination | Resistance Frequency | Synergistic Enhancement |
---|---|---|---|---|
Dual topoisomerase | Benzothiazole ethyl ureas | DNA gyrase + Topoisomerase IV | <10⁻¹⁰ | No antagonistic interactions [20] |
Anti-virulence | SN12 | Gac/Rsm + biofilm disruption | Significantly reduced | 100-1000x with standard antibiotics [7] |
Metabolic diversity | Thiazolidinone derivatives | MurB + membrane targeting | Not quantified | Comparable to reference drugs [22] |
Multi-modal | Tetrazine-benzothiazoles | Antibacterial + anti-QS + anti-biofilm | Decreased risk | Multi-target approach [9] |